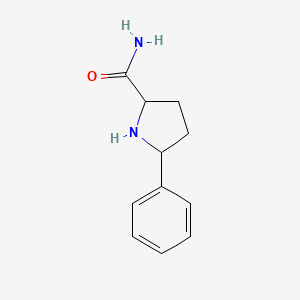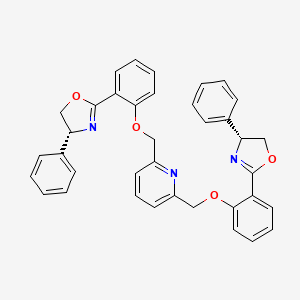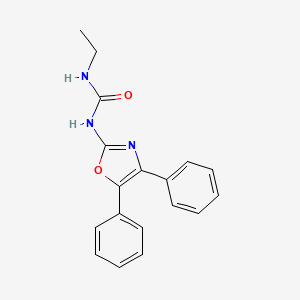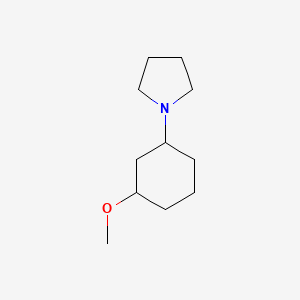
1-(3-Methoxycyclohexyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxycyclohexyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3-methoxycyclohexyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The addition of a 3-methoxycyclohexyl group to the pyrrolidine ring can potentially modify its physicochemical properties and biological activities, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxycyclohexyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. This reaction is typically carried out in the presence of a catalyst, such as a rhodium complex, under mild conditions. The reaction proceeds with high regio- and stereoselectivity, providing the desired pyrrolidine derivative in good yields .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
化学反応の分析
Types of Reactions
1-(3-Methoxycyclohexyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
1-(3-Methoxycyclohexyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including its use as an analgesic or anesthetic agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings
作用機序
The mechanism of action of 1-(3-Methoxycyclohexyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an NMDA receptor antagonist, blocking the activity of the NMDA receptor and thereby modulating neurotransmission. This mechanism is similar to that of other NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine .
類似化合物との比較
Similar Compounds
Phencyclidine (PCP): A dissociative anesthetic with hallucinogenic properties.
Ketamine: An NMDA receptor antagonist used as an anesthetic and for its antidepressant effects.
Rolicyclidine: Another NMDA receptor antagonist with similar pharmacological properties.
Uniqueness
1-(3-Methoxycyclohexyl)pyrrolidine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the 3-methoxycyclohexyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a promising candidate for further research and development .
特性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC名 |
1-(3-methoxycyclohexyl)pyrrolidine |
InChI |
InChI=1S/C11H21NO/c1-13-11-6-4-5-10(9-11)12-7-2-3-8-12/h10-11H,2-9H2,1H3 |
InChIキー |
JBCVELSLFFBYOW-UHFFFAOYSA-N |
正規SMILES |
COC1CCCC(C1)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)
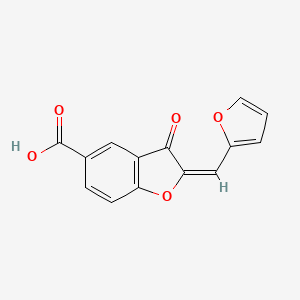
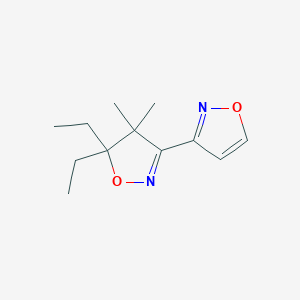
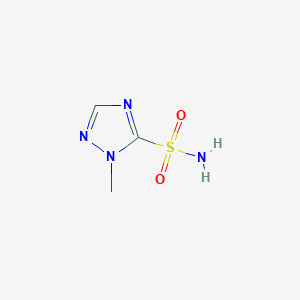
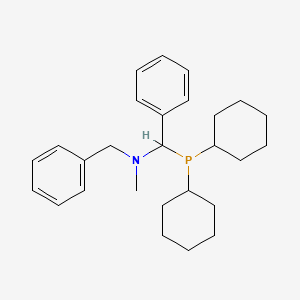
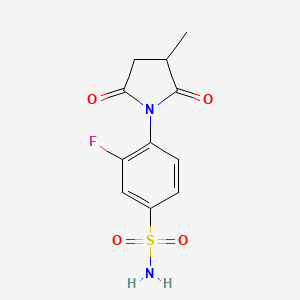

![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
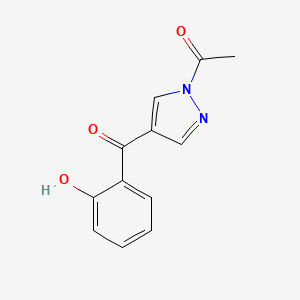
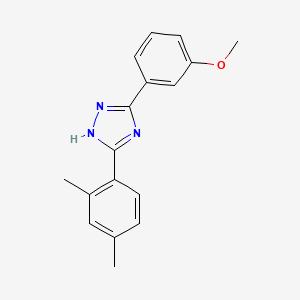
![3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12890531.png)
